2-(Hydroxydiphenylmethyl)-4-methoxyphenol

Description

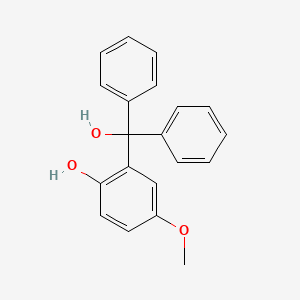

2-(Hydroxydiphenylmethyl)-4-methoxyphenol is a phenolic compound featuring a hydroxydiphenylmethyl (-CH(C₆H₅)₂OH) group at the 2-position and a methoxy (-OCH₃) group at the 4-position of the phenol ring. This structure confers unique steric and electronic properties, making it valuable in asymmetric catalysis and pharmaceutical chemistry. The hydroxydiphenylmethyl group enhances steric bulk and hydrogen-bonding capacity, while the methoxy group modulates electronic effects on the aromatic ring .

Properties

IUPAC Name |

2-[hydroxy(diphenyl)methyl]-4-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-23-17-12-13-19(21)18(14-17)20(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,21-22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZWEKUXOKNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxydiphenylmethyl)-4-methoxyphenol typically involves the reaction of diphenylmethanol with 4-methoxyphenol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxydiphenylmethyl)-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of diphenylmethanone or diphenylmethanal.

Reduction: Formation of diphenylmethanol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxydiphenylmethyl)-4-methoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxydiphenylmethyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position: The 4-methoxy group in this compound and its adamantyl analog enhances regioselectivity in electrophilic substitution reactions (e.g., adamantylation) compared to unsubstituted phenols .

- Steric Effects : Bulky groups like hydroxydiphenylmethyl improve enantioselectivity in catalytic systems by restricting molecular conformations .

- Biological Activity: 4-Methoxyphenol’s simpler structure lacks steric bulk, leading to divergent applications (enzyme inhibition) but also carcinogenicity in rodents .

Electronic and Catalytic Properties

- Electronic Modulation: The methoxy group in this compound donates electron density via resonance, stabilizing intermediates in catalytic cycles. This contrasts with electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenol), which reduce reactivity in electrophilic substitutions .

- Catalytic Efficiency: In asymmetric epoxidation, this compound-based ligands achieve >90% enantiomeric excess (ee) at low catalyst loadings (4 mol%), outperforming ligands with smaller substituents (e.g., methyl or hydroxyl groups) .

Biological Activity

2-(Hydroxydiphenylmethyl)-4-methoxyphenol, also known as Bisphenol A (BPA) derivative , is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two hydroxydiphenyl groups and a methoxy group, contributing to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested. For instance, it has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-induced inflammation. It significantly inhibited the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro. This suggests its potential utility in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

- Antioxidant Mechanism : The compound's ability to donate electrons helps in neutralizing reactive oxygen species (ROS), thereby reducing oxidative damage.

- Inhibition of Inflammatory Pathways : It modulates signaling pathways such as NF-κB and MAPK, leading to decreased expression of inflammatory mediators.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival.

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration, supporting its use as a dietary supplement for oxidative stress management.

Study 2: Anti-inflammatory Activity

In an experimental model using RAW 264.7 macrophages stimulated with LPS, treatment with this compound resulted in a dose-dependent decrease in nitric oxide production. Western blot analysis confirmed reduced levels of iNOS and COX-2, highlighting its therapeutic potential for inflammatory conditions.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Antimicrobial | Moderate | Disruption of cell membranes |

| Anti-inflammatory | Significant | Inhibition of NF-κB/MAPK signaling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.